tert-Butyl (1-(3,5-dibromophenyl)piperidin-4-yl)carbamate
Description
tert-Butyl N-[1-(3,5-dibromophenyl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C16H22Br2N2O2 and a molecular weight of 434.16 g/mol It is a derivative of piperidine and is characterized by the presence of a tert-butyl carbamate group and a dibromophenyl group
Properties
IUPAC Name |
tert-butyl N-[1-(3,5-dibromophenyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Br2N2O2/c1-16(2,3)22-15(21)19-13-4-6-20(7-5-13)14-9-11(17)8-12(18)10-14/h8-10,13H,4-7H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFSEBSGTFMXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Br2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (1-(3,5-dibromophenyl)piperidin-4-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate and 3,5-dibromophenylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane.
Procedure: The tert-butyl carbamate is reacted with 3,5-dibromophenylpiperidine in the presence of the catalyst and base.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
tert-Butyl N-[1-(3,5-dibromophenyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.
Scientific Research Applications
tert-Butyl N-[1-(3,5-dibromophenyl)piperidin-4-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3,5-dibromophenyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
tert-Butyl N-[1-(3,5-dibromophenyl)piperidin-4-yl]carbamate can be compared with other similar compounds:
tert-Butyl (3,5-dibromophenyl)carbamate: This compound shares the dibromophenyl group but lacks the piperidine moiety.
tert-Butyl piperidin-4-ylcarbamate: This compound contains the piperidine moiety but lacks the dibromophenyl group.
N-(tert-Butoxycarbonyl)-1,5-diaminopentane: This compound has a similar carbamate group but a different core structure.
The uniqueness of tert-Butyl (1-(3,5-dibromophenyl)piperidin-4-yl)carbamate lies in its combination of the dibromophenyl and piperidine moieties, which confer distinct chemical and biological properties.
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